

Spectroscopic Analysis of Di-p-tolyl sulfone: A Technical Guide

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Compound of Interest

Compound Name: *Di-p-tolyl sulfone*

Cat. No.: *B1329337*

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Introduction

Di-p-tolyl sulfone is a symmetrical diaryl sulfone with the chemical formula $(\text{CH}_3\text{C}_6\text{H}_4)_2\text{SO}_2$. It is a solid organic compound utilized in various chemical syntheses.^{[1][2][3]} A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **di-p-tolyl sulfone**, along with the experimental protocols for acquiring such data.

Data Presentation

The spectroscopic data for **di-p-tolyl sulfone** are summarized in the following tables.

Table 1: ^1H NMR Spectroscopic Data (Expected)

Note: Experimentally verified ^1H NMR data for **di-p-tolyl sulfone** was not definitively available in the referenced search results. The following data is predicted based on the symmetrical structure of the molecule and known chemical shifts for p-substituted aromatic compounds.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8	Doublet	4H	Aromatic Protons (ortho to SO_2)
~7.3	Doublet	4H	Aromatic Protons (meta to SO_2)
~2.4	Singlet	6H	Methyl Protons ($-\text{CH}_3$)

Table 2: ^{13}C NMR Spectroscopic Data (Expected)

Note: Experimentally verified ^{13}C NMR data for **di-p-tolyl sulfone** was not definitively available in the referenced search results. The following data is predicted based on the symmetrical structure of the molecule and known chemical shifts for similar compounds.[\[4\]](#)

Chemical Shift (δ , ppm)	Assignment
~144	Quaternary Carbon (para to SO_2)
~138	Quaternary Carbon (ipso to SO_2)
~130	Aromatic CH (meta to SO_2)
~128	Aromatic CH (ortho to SO_2)
~21	Methyl Carbon ($-\text{CH}_3$)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch (methyl)
~1595	Medium	Aromatic C=C stretch
~1320	Strong	Asymmetric SO ₂ stretch
~1150	Strong	Symmetric SO ₂ stretch
~815	Strong	p-disubstituted benzene C-H bend (out-of-plane)

Table 4: Mass Spectrometry (Electron Ionization) Data[5]

m/z	Relative Intensity	Assignment
246	High	[M] ⁺ (Molecular Ion)
155	High	[M - C ₇ H ₇] ⁺ (Loss of tolyl group)
91	High	[C ₇ H ₇] ⁺ (Tolyl cation)
65	Medium	[C ₅ H ₅] ⁺ (Fragment of tolyl group)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Approximately 10-20 mg of **di-p-tolyl sulfone** is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a clean NMR tube.[2] The sample is gently agitated to ensure complete dissolution.

- Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz instrument for ^1H NMR and a 100 MHz for ^{13}C NMR, is utilized.
- Data Acquisition:
 - The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
 - For ^1H NMR, a standard pulse sequence is used to acquire the spectrum.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
 - The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- Sample Preparation: A small amount of **di-p-tolyl sulfone** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of a pure KBr pellet is first recorded.
 - The KBr pellet containing the sample is then placed in the sample holder of the spectrometer.
 - The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The background spectrum is automatically subtracted from the sample spectrum to yield the final spectrum of the compound.

3. Mass Spectrometry (MS)

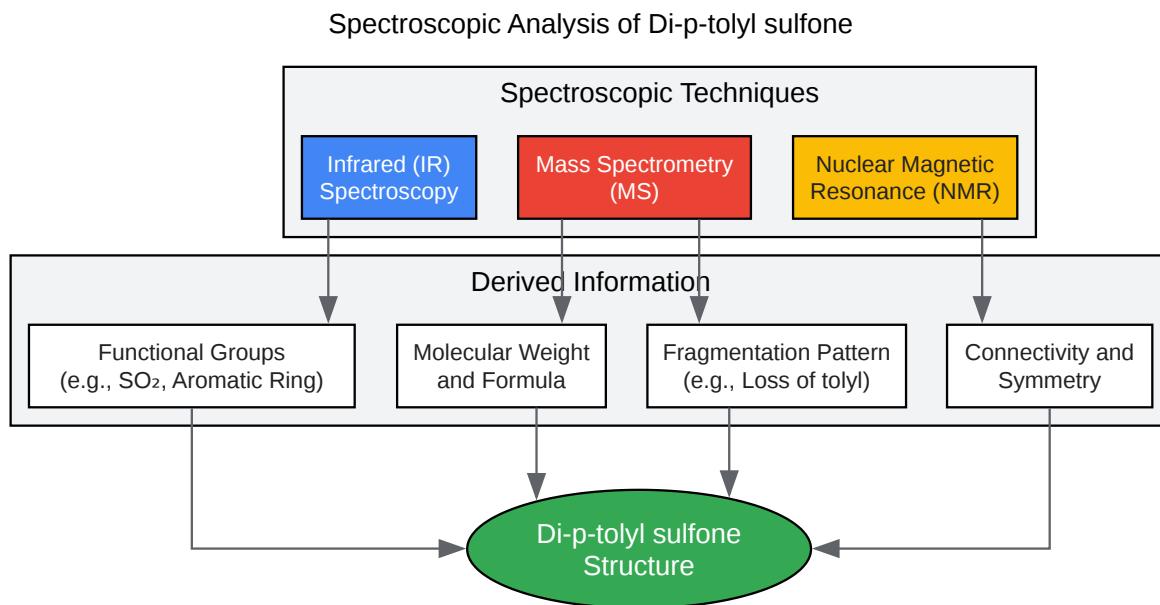
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization):

- Sample Introduction: A small amount of the solid **di-p-tolyl sulfone** is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to induce vaporization.[5]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), and also induces fragmentation.
- Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualization

The following diagram illustrates the workflow and the information derived from each spectroscopic technique in the structural elucidation of **di-p-tolyl sulfone**.



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Caption: Workflow for the structural elucidation of **Di-p-tolyl sulfone**.

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